molecular formula C14H19N3O2S B6586205 N4-cyclopropyl-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide CAS No. 1226451-04-2

N4-cyclopropyl-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide

Cat. No.: B6586205
CAS No.: 1226451-04-2
M. Wt: 293.39 g/mol
InChI Key: RFOADCACZIHCDU-UHFFFAOYSA-N
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Description

N4-cyclopropyl-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide is a chemical compound with the molecular formula C14H19N3O2S and a molecular weight of 293.39 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potent analgesic and anti-inflammatory properties.

Properties

IUPAC Name

4-N-cyclopropyl-1-N-thiophen-2-ylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c18-13(15-11-3-4-11)10-5-7-17(8-6-10)14(19)16-12-2-1-9-20-12/h1-2,9-11H,3-8H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOADCACZIHCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-cyclopropyl-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide typically involves the reaction of cyclopropylamine with thiophen-2-carbonyl chloride in the presence of a suitable base, such as triethylamine, to form the corresponding amide. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N4-cyclopropyl-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

N4-cyclopropyl-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor.

  • Medicine: Due to its analgesic and anti-inflammatory properties, it is being investigated for use in pain management and treatment of inflammatory conditions.

  • Industry: It can be used in the development of new pharmaceuticals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects through the inhibition of specific molecular targets, such as enzymes or receptors involved in pain and inflammation pathways. The exact mechanism of action may involve the modulation of signaling pathways and the reduction of pro-inflammatory cytokines.

Comparison with Similar Compounds

N4-cyclopropyl-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide is unique in its structure and biological activity compared to similar compounds. Some similar compounds include:

  • N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide

  • N4-(thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

These compounds share structural similarities but differ in their substituents and biological activities, making this compound distinct in its applications and effects.

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